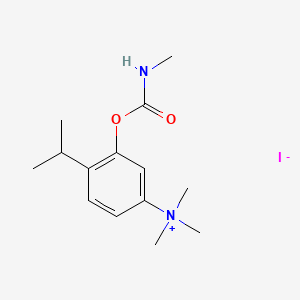
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide typically involves the reaction of methyl carbamate with 5-(trimethylammonio)-o-cumenyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group can interact with negatively charged sites on biomolecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.
Ethyl carbamate: Another ester with comparable properties but different alkyl group.
Carbamic acid derivatives: Various derivatives with different substituents on the carbamic acid moiety.
Uniqueness
Carbamic acid, methyl-, (5-(trimethylammonio)-o-cumenyl) ester, iodide is unique due to the presence of both the trimethylammonio group and the iodide, which confer distinct reactivity and functionality. This combination of groups is not commonly found in other carbamic acid derivatives, making it a valuable compound for specific applications.
Propiedades
Número CAS |
63981-54-4 |
|---|---|
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
trimethyl-[3-(methylcarbamoyloxy)-4-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10(2)12-8-7-11(16(4,5)6)9-13(12)18-14(17)15-3;/h7-10H,1-6H3;1H |
Clave InChI |
SVCBOPJUJSGNFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















